molecular formula C3H7F2N B3190692 3,3-Difluoropropan-1-amine CAS No. 461-50-7

3,3-Difluoropropan-1-amine

Cat. No.: B3190692
CAS No.: 461-50-7
M. Wt: 95.09 g/mol
InChI Key: ITYSTTQEKQMPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoropropan-1-amine is a useful research compound. Its molecular formula is C3H7F2N and its molecular weight is 95.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Difluoropropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoropropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-difluoropropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N/c4-3(5)1-2-6/h3H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYSTTQEKQMPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Safety, Handling, and Stability of 3,3-Difluoropropan-1-amine

[1][2][3][4]

Executive Summary

3,3-Difluoropropan-1-amine (CAS: 459-07-4 for free base; 1010097-89-8 for HCl salt) is a specialized fluorinated building block used extensively in medicinal chemistry.[1][2][3][4] It serves as a bioisostere for the propyl group, offering modulated lipophilicity (LogP) and metabolic stability due to the strength of the C-F bond.[1][3]

While structurally simple, this compound presents specific handling challenges. The free base is a volatile, corrosive liquid, while the hydrochloride salt is a stable but hygroscopic solid.[1][3] This guide defines the safety protocols required to handle this amine, focusing on the prevention of exposure to corrosive vapors and the mitigation of hydrogen fluoride (HF) release during thermal decomposition.[1][3]

Physicochemical & Toxicological Profile[1][2][4][5][6]

The introduction of two fluorine atoms at the

123
Table 1: Chemical Identity and Properties[1][3][7]
PropertyDataNotes
IUPAC Name 3,3-Difluoropropan-1-amine
CAS (HCl Salt) 1010097-89-8 Preferred storage form (Solid).[1][2][3][4][5]
CAS (Free Base) 459-07-4 Volatile liquid.[1][2][3][4]
Formula C

H

F

N (Free Base)
MW: 95.09 g/mol
Boiling Point ~90–100 °C (Predicted)Volatile; significant vapor pressure at RT.[1][2][3][4]
Basicity (pKa) ~9.0–9.5 (Estimated)Lower than propylamine (10.[1][2][3][4]7) due to inductive electron withdrawal by fluorine.[1][3]
GHS Classification Skin Corr.[1][2][3][4][6] 1B , Acute Tox. 4Causes severe skin burns and eye damage.[1][2][3]
Expert Insight: The Fluorine Effect

Basicity Modulation: The electron-withdrawing nature of the difluoromethyl group (

1234

12313

Critical Safety Hazards

Corrosivity and Volatility

The free base is a Class 1B Corrosive .[1][3] Unlike the salt, the free amine has a high vapor pressure.[1][3] Inhalation of vapors can cause severe respiratory tract irritation and pulmonary edema.[1][3]

  • Mechanism: The alkaline nature of the amine saponifies fatty tissues upon contact, leading to deep, penetrating burns that may not be immediately painful.[1][3]

Thermal Decomposition & HF Release

Fluorinated aliphatic amines are generally stable, but thermal stress or combustion can trigger the rupture of C-F bonds.[1][3]

  • Risk: Dehydrofluorination (elimination of HF) is less likely in

    
    -fluoroamines than in 
    
    
    -fluoroamines, but under fire conditions (>200°C), the compound will decompose to release Hydrogen Fluoride (HF) gas.[1][2][3]
  • Mitigation: Do not heat the free base above 100°C without a reflux condenser. Avoid incineration of waste containing this compound unless using a scrubber-equipped facility.[1][2][3][4]

Handling & Storage Protocols

Storage Strategy
  • Primary Form: Store as the Hydrochloride (HCl) salt .[1][3] It is chemically stable and non-volatile.[1][3]

  • Conditions: Hygroscopic.[1][2][3] Store in a desiccator or tightly sealed container under inert atmosphere (

    
     or Ar) at Room Temperature.
    
  • Incompatibility: Keep away from strong oxidizing agents and strong bases (unless generating the free base in situ).[1][3]

Engineering Controls
  • Fume Hood: Mandatory for all operations involving the free base or the opening of HCl salt containers (fine dust hazard).[1][3]

  • Glove Selection:

    • Splash Protection: Nitrile (0.11 mm) is sufficient for solid handling.[1][3]

    • Immersion/Free Base: Laminate film (Silver Shield/4H) or thick Butyl rubber is required.[1][3] Standard nitrile degrades rapidly upon exposure to concentrated corrosive amines.[1][3]

Experimental Best Practices: Free-Basing Workflow

Researchers often need the free amine for nucleophilic substitutions or amide couplings.[1][3] Isolating the free base is hazardous due to volatility.[1][3] The following workflow prioritizes in situ generation to minimize exposure.

Diagram 1: Safe Usage Decision Matrix

GStartStart: Reaction PlanningCheckFormIs the HCl salt compatiblewith your reaction conditions?Start->CheckFormYesPathUse HCl Salt directlyCheckForm->YesPathYesNoPathFree Base RequiredCheckForm->NoPathNoAddBaseAdd auxiliary base (e.g., DIPEA, TEA)to reaction mixtureYesPath->AddBaseScaleCheckCheck ScaleNoPath->ScaleCheckSmallScaleSmall Scale (<1g)ScaleCheck->SmallScaleLargeScaleLarge Scale (>1g)ScaleCheck->LargeScaleInSituBiphasic In-Situ Protocol:Dissolve HCl salt in DCM/Water + NaHCO3.Separate organic layer and use immediately.SmallScale->InSituIsolationIsolation Protocol (High Risk):1. Neutralize with cold NaOH.2. Extract into Et2O.3. Dry (Na2SO4) and concentrate carefully(Do not apply high vacuum < 100 mbar).LargeScale->Isolation

Caption: Decision tree for handling 3,3-difluoropropan-1-amine, prioritizing in situ generation to avoid handling the volatile corrosive free base.

Protocol: In-Situ Free Basing (Recommended)[1][2][3][4]
  • Suspend the amine hydrochloride in the organic solvent (e.g., DCM, THF).[1][3]

  • Add 1.1 - 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA,

    
    ) directly to the reaction vessel.
    
  • Proceed with the electrophile addition.

    • Why? This avoids isolating the volatile free amine, keeping the corrosive species contained within the reaction matrix.[1][3]

Emergency Response

Accidental Release (Spill)[1][2][3]
  • Solid (HCl Salt): Sweep up carefully to avoid dust generation.[1][3] Place in a sealed container.

  • Liquid (Free Base):

    • Evacuate the immediate area.

    • Ventilate via fume hood if possible.

    • Absorb with inert material (vermiculite or sand).[1][3] Do not use combustible materials like sawdust.[1][3]

    • Neutralize residue with dilute acetic acid or citric acid solution before final cleanup.[1][3]

First Aid[1][2]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][3] Time is critical to prevent permanent corneal opacity.[1][3]

  • Skin Contact:

    • Flush with copious water for 15 minutes.[1][3]

    • While this is not HF, if thermal decomposition occurred, assume fluoride presence: Apply Calcium Gluconate (2.5%) gel as a precaution if pain persists after washing.[1][3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.[1][3] Pulmonary edema symptoms may be delayed up to 48 hours.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12032288, 3,3-Difluoropropan-1-amine.[1][2][3][4] Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled.[1][3][7] Organic Chemistry Data.[1][3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances.[1][3] Retrieved from [Link][1][2][3]

  • American Chemical Society (2022). Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Reagents.[1][3] ACS Chemical Health & Safety.[1][2][3] Retrieved from [Link][1][2][3]

3,3-Difluoropropan-1-amine hydrochloride properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3,3-Difluoropropan-1-amine Hydrochloride

Executive Summary

3,3-Difluoropropan-1-amine hydrochloride (CAS: 1010097-89-8) has emerged as a critical fluorinated building block in modern medicinal chemistry. As a bioisostere of the propyl group, the 3,3-difluoropropyl moiety offers a strategic advantage: it modulates basicity (pKa) and enhances metabolic stability against oxidative deamination while maintaining steric fidelity. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in lead optimization.

Physicochemical Profile

The introduction of two fluorine atoms at the


-position relative to the amine creates a unique electronic environment. The electron-withdrawing inductive effect (

) of the gem-difluoro group lowers the pKa of the primary amine compared to its non-fluorinated counterpart, reducing lysosomotropism and potentially improving oral bioavailability.
PropertyDataNotes
IUPAC Name 3,3-Difluoropropan-1-amine hydrochloride
CAS Number 1010097-89-8 (HCl salt)Free base: 288302-11-4
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 131.55 g/mol Free base: 95.09 g/mol
Appearance White to off-white hygroscopic solidStore under inert atmosphere
pKa (Conjugate Acid) ~9.1 – 9.3 (Estimated)Lower than propylamine (10.[1][2][3][4][5]7) [1]
Solubility High in

, MeOH, DMSO
Poor in non-polar solvents
H-Bond Donors 3 (Ammonium form)
H-Bond Acceptors 2 (Fluorines)

Synthetic Methodologies

Reliable access to 3,3-difluoropropan-1-amine is essential for SAR campaigns. While commercial sources exist, in-house preparation allows for the synthesis of isotopologues or derivatives.

Workflow Diagram: Synthesis & Application

G Start Start: 3,3-Difluoropropionic Acid Step1 1. Amide Formation (CDI / NH4OH) Start->Step1 Activation Intermediate Intermediate: 3,3-Difluoropropanamide Step1->Intermediate Step2 2. Reduction (BH3·THF or LiAlH4) Intermediate->Step2 Reduction Product Product: 3,3-Difluoropropan-1-amine Step2->Product Salt HCl Salt Formation (4M HCl in Dioxane) Product->Salt Stabilization

Figure 1: Standard synthetic workflow from commercially available 3,3-difluoropropionic acid.

Detailed Protocol: Amide Reduction Route

This protocol describes the conversion of 3,3-difluoropropionic acid to the amine via the amide intermediate, a robust method that avoids the handling of volatile fluorinated building blocks.

Step 1: Synthesis of 3,3-Difluoropropanamide

  • Activation: Dissolve 3,3-difluoropropionic acid (1.0 eq) in anhydrous DCM. Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) portion-wise at 0°C. Stir for 1 hour at room temperature to form the acyl imidazole.

  • Amidation: Cool the mixture to 0°C and bubble anhydrous ammonia gas or add ammonium hydroxide solution (excess). Stir for 4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove imidazole), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield the amide.

Step 2: Reduction to Amine

  • Reduction: Dissolve the amide (1.0 eq) in anhydrous THF under nitrogen.

  • Reagent Addition: Slowly add Borane-THF complex (

    
    , 1M, 3.0 eq) at 0°C.
    
  • Reflux: Heat the reaction to reflux for 12–16 hours to ensure complete reduction of the carbonyl.

  • Quench: Cool to 0°C. Carefully add MeOH to quench excess borane. Add 6N HCl and reflux for 1 hour to cleave the boron-amine complex.

  • Isolation: Basify with NaOH to pH >12, extract with DCM, dry over

    
    , and concentrate.
    
  • Salt Formation: Dissolve the crude oil in

    
     and add 4M HCl in dioxane. Filter the resulting white precipitate to obtain 3,3-difluoropropan-1-amine hydrochloride .
    

Medicinal Chemistry Applications

pKa Modulation & Bioavailability

The 3,3-difluoropropyl group acts as a "pKa tuner." By lowering the basicity of the primary amine (relative to a propyl group), it increases the fraction of the neutral species at physiological pH (7.4). This often results in:

  • Improved Membrane Permeability: Higher

    
     due to increased lipophilicity of the neutral species.
    
  • Reduced hERG Liability: Lower basicity often correlates with reduced binding to the hERG potassium channel.

Metabolic Stability (Blocker Strategy)

The C-F bond is metabolically robust. Replacing a propyl chain with a 3,3-difluoropropyl chain blocks cytochrome P450-mediated


-oxidation at the terminal carbon.
  • Mechanism: The high bond dissociation energy of C-F (approx. 116 kcal/mol) prevents hydrogen abstraction.

  • Case Study: This strategy has been employed in the optimization of kinase inhibitors (e.g., PLK1 inhibitors) and GPCR antagonists to extend half-life (

    
    ) [2].
    
Experimental Application: Amide Coupling

When using this amine in library synthesis, standard coupling reagents (HATU, EDC) are effective.

Standard Coupling Protocol:

  • Mix: Carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

  • Add: 3,3-Difluoropropan-1-amine HCl (1.1 eq).

  • Time: Stir at RT for 2–16 hours.

  • Note: The reduced nucleophilicity (due to the electron-withdrawing fluorine) may require longer reaction times compared to non-fluorinated amines.

Handling and Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage:

  • Hygroscopic. Store in a desiccator or under nitrogen at 2–8°C.

  • Incompatible with strong oxidizing agents.

References

  • PubChem. 3,3-Difluoropropan-1-amine Hydrochloride (Compound).[6] National Library of Medicine. Available at: [Link]

  • Murugan, P. et al. (2023). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Inhibitors. ACS Omega. Available at: [Link]

  • Swarts, F. (Various).[6][7] Fluorine in Medicinal Chemistry. (General reference for pKa trends of fluorinated amines).

  • Fisher Scientific. Amide Synthesis Protocols. Available at: [Link]

Sources

Introduction to fluorinated aliphatic amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fluorinated Aliphatic Amines for Drug Discovery

Executive Summary

The strategic incorporation of fluorine into aliphatic amine moieties represents a cornerstone of modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of fluorinated aliphatic amines, moving beyond simple descriptions to elucidate the fundamental principles and practical applications that make these structures indispensable. We will explore the profound impact of fluorination on physicochemical properties, detail robust synthetic methodologies with an emphasis on the rationale behind procedural choices, and examine the role of these compounds in creating safer, more effective therapeutics. This document is structured to serve as both a foundational reference and a practical handbook for the laboratory scientist.

The Rationale: Why Fluorinate Aliphatic Amines?

The introduction of fluorine into a drug candidate is rarely an arbitrary decision; it is a strategic maneuver to modulate key molecular properties.[1] Aliphatic amines are ubiquitous in pharmaceuticals due to their ability to form salt bridges and hydrogen bonds, which are crucial for target engagement and solubility. However, they are also frequent liabilities, prone to metabolic degradation and possessing basicity (pKa) that may not be optimal for absorption, distribution, metabolism, and excretion (ADME). Fluorination directly addresses these challenges. Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its utility.[2]

The core advantages stem from the unique electronic properties of the fluorine atom—it is the most electronegative element, yet it is relatively small in size (van der Waals radius of 1.47 Å).[1] This combination allows it to exert powerful electronic effects without introducing significant steric bulk.

Modulation of Physicochemical Properties

Judicious placement of fluorine atoms near an aliphatic amine can profoundly alter its properties, enhancing its drug-like characteristics.[3]

  • Basicity (pKa) Reduction: The potent electron-withdrawing nature of fluorine significantly lowers the pKa of a nearby amine.[4][] This is arguably the most critical effect for drug development. A lower pKa means the amine is less protonated at physiological pH (7.4), increasing the proportion of the neutral, more lipophilic form. This shift can dramatically improve cell membrane permeability and oral bioavailability.[1][6]

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ~441 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[7] Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism, often function by oxidizing C-H bonds. Replacing a metabolically vulnerable C-H bond with a robust C-F bond can effectively "block" a site of metabolism, increasing the drug's half-life and reducing the formation of potentially toxic metabolites.[4][8][9]

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity (measured as logP) of a molecule.[6][10] This can enhance binding to hydrophobic pockets in target proteins and improve absorption across lipid bilayers.[6] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

The following diagram illustrates the cascading effects of introducing fluorine to an aliphatic amine scaffold.

G cluster_0 Core Concept cluster_1 Physicochemical Impact cluster_2 Pharmacokinetic Outcome Fluorinated Aliphatic Amine Fluorinated Aliphatic Amine pKa Lowered Amine Basicity (pKa) Fluorinated Aliphatic Amine->pKa Stability Enhanced Metabolic Stability Fluorinated Aliphatic Amine->Stability Lipo Increased Lipophilicity (LogP) Fluorinated Aliphatic Amine->Lipo Permeability Better Membrane Permeability pKa->Permeability HalfLife Longer Half-Life Stability->HalfLife Lipo->Permeability ADME Improved ADME Profile Bioavailability Increased Bioavailability Bioavailability->ADME HalfLife->ADME Permeability->Bioavailability

Figure 1: The "Fluorine Effect" on Aliphatic Amine Properties.
Comparative Physicochemical Data

To contextualize these effects, the table below presents a comparison of hypothetical parent amines and their fluorinated analogs.

CompoundStructurepKa (approx.)LogP (approx.)Key Implication
EthylamineCH₃CH₂NH₂10.60.13High basicity, potential for poor absorption.
2-FluoroethylamineFCH₂CH₂NH₂9.00.05Reduced basicity improves membrane permeability.
2,2,2-TrifluoroethylamineCF₃CH₂NH₂5.70.43Drastically reduced basicity; significant metabolic stability at the β-position.
PiperidineC₅H₁₁N11.11.1Strong base, metabolically susceptible.
4-FluoropiperidineC₅H₁₀FN10.21.0Modest pKa reduction, potential metabolic blocking.
4,4-DifluoropiperidineC₅H₉F₂N9.11.2Significant pKa reduction, enhanced stability.

Synthetic Strategies: Accessing Fluorinated Aliphatic Amines

The synthesis of fluorinated amines has evolved significantly, moving from harsh, non-selective methods to sophisticated, catalytic approaches. The choice of synthetic route is governed by the desired fluorination pattern (e.g., monofluoromethyl, difluoromethyl, trifluoromethyl) and the complexity of the starting material.

Deoxyfluorination of Amino Alcohols

One of the most direct methods involves the conversion of a hydroxyl group in an amino alcohol to a fluorine atom. This approach is powerful because amino alcohols are readily available building blocks.

  • Causality Behind Reagent Choice: Traditional reagents like diethylaminosulfur trifluoride (DAST) are effective but are thermally unstable and can lead to undesired side reactions.[11] Newer reagents, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), offer greater thermal stability and, in some cases, superior performance.[12] The development of reagents like PyFluor represents a significant advance, providing an inexpensive, thermally stable option that minimizes elimination byproducts, a common issue with deoxyfluorination reactions.[12]

  • Mechanism Insight: The reaction proceeds via the formation of an intermediate that facilitates the displacement of the hydroxyl group (as a good leaving group) by a fluoride ion. The stereochemical outcome is typically an SN2 inversion, a critical consideration when working with chiral centers.

Synthesis of Trifluoromethyl (CF₃) Amines

The trifluoromethyl group is a highly sought-after motif in drug design. Direct trifluoromethylation of amines or their precursors is a key strategy.

  • From Thiocarbamoyl Fluorides: A robust, multi-step method involves the conversion of a secondary amine into a thiocarbamoyl fluoride, which is then subjected to desulfurinative fluorination.[13] This method is advantageous because it avoids the direct handling of hazardous trifluoromethylating agents and can be performed with high efficiency.[10][13] The purification is often simplified to filtration, which is a significant practical benefit, especially given that many trifluoromethylamines are sensitive to aqueous workups.[13]

The logical flow for this common and effective synthesis is depicted below.

G Start Secondary Amine (R₂NH) Step1 React with CS₂ and DAST Intermediate Start->Step1:f0 Step 1 Step2 Desulfurinative Fluorination with AgF Final Product Step1:f1->Step2:f0 Step 2

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of PET Radiotracers Featuring a 3,3-Difluoropropylamine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Fluorinated Moieties in PET Tracer Design

In the landscape of Positron Emission Tomography (PET), the strategic incorporation of fluorine atoms into radiotracers is a cornerstone of modern molecular probe design. The gem-difluoro motif (CF2), in particular, offers a unique combination of metabolic stability and altered lipophilicity that can significantly enhance the pharmacokinetic profile of a PET tracer. This document provides a comprehensive guide to the synthesis of PET radiotracers incorporating a 3,3-difluoropropylamine core structure. Contrary to a direct radiolabeling approach on 3,3-difluoropropan-1-amine, which is chemically challenging, the protocols outlined herein focus on a more robust and versatile "building block" or late-stage radiofluorination strategy. This involves the synthesis of a precursor molecule where the difluoroamine moiety is pre-installed, followed by the introduction of the positron-emitting fluorine-18 ([18F]) isotope at a distinct, reactive site.

I. Conceptual Framework: The Building Block Approach

The synthesis of complex [18F]-labeled molecules often employs a modular strategy. Instead of attempting to introduce the [18F]fluoride onto a sterically hindered or chemically sensitive position of the final molecule, a small, reactive [18F]-labeled molecule—a "building block" or "prosthetic group"—is first synthesized. This radioactive synthon is then coupled to a larger precursor of the target molecule. This approach offers several advantages:

  • Improved Radiochemical Yields: The radiolabeling reaction can be optimized for a small, simple molecule, often leading to higher and more reproducible yields.

  • Increased Substrate Scope: The same [18F]-building block can be used to label a wide variety of precursor molecules, making it a versatile tool for drug discovery and development.

  • Milder Reaction Conditions: The coupling of the building block to the precursor can often be achieved under milder conditions than direct radiofluorination, which is crucial for sensitive biomolecules.

A common strategy for incorporating a fluoropropylamine moiety involves the use of an [18F]fluoropropyl bromide or tosylate building block, which can then be used to alkylate a suitable amine-containing precursor.

II. Precursor Synthesis: Crafting the Non-Radioactive Framework

The successful radiosynthesis of a PET tracer is critically dependent on the design and purity of the non-radioactive precursor. For a tracer containing a 3,3-difluoropropylamine moiety, the precursor must contain a suitable leaving group for nucleophilic substitution with [18F]fluoride. A common choice is a tosylate (-OTs) or mesylate (-OMs) group.

Example: Synthesis of a Generic N-(3-tosyloxypropyl)-3,3-difluoropropan-1-amine Precursor

This protocol describes the synthesis of a generic precursor suitable for subsequent radiofluorination.

Materials:

  • 3,3-Difluoropropan-1-amine hydrochloride

  • 3-Bromopropan-1-ol

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Tosyl chloride (TsCl)

  • Pyridine

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Free-basing of 3,3-Difluoropropan-1-amine:

    • Dissolve 3,3-Difluoropropan-1-amine hydrochloride in water.

    • Add a saturated solution of NaHCO3 until the pH is basic (pH > 9).

    • Extract the free amine into DCM (3x).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the free 3,3-difluoropropan-1-amine.

  • N-Alkylation with 3-Bromopropan-1-ol:

    • Dissolve the free 3,3-difluoropropan-1-amine and 3-bromopropan-1-ol in acetonitrile.

    • Add triethylamine as a base.

    • Heat the reaction mixture at reflux overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting N-(3-hydroxypropyl)-3,3-difluoropropan-1-amine by silica gel column chromatography.

  • Tosylation of the Alcohol:

    • Dissolve the purified N-(3-hydroxypropyl)-3,3-difluoropropan-1-amine in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine, followed by the slow addition of tosyl chloride.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final precursor, N-(3-tosyloxypropyl)-3,3-difluoropropan-1-amine, by silica gel column chromatography.

III. Automated [18F]-Radiolabeling Protocol

The introduction of the [18F]fluoride is typically performed using an automated synthesis module to ensure reproducibility and radiation safety.[1] The following is a generalized protocol for the nucleophilic substitution of the tosylate precursor.

Materials:

  • [18F]Fluoride in [18O]water (from cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Precursor (e.g., N-(3-tosyloxypropyl)-3,3-difluoropropan-1-amine) dissolved in anhydrous acetonitrile or DMSO

  • Water for injection

  • Ethanol for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18, Alumina N)

Automated Synthesis Workflow:

Caption: Automated radiosynthesis workflow for [18F]-labeling.

Step-by-Step Protocol:

  • [18F]Fluoride Trapping and Elution:

    • The aqueous [18F]fluoride solution from the cyclotron is passed through an anion exchange cartridge (e.g., QMA) to trap the [18F]F-.

    • The trapped [18F]fluoride is then eluted into the reaction vessel with a solution of K222 and K2CO3 in a mixture of acetonitrile and water.

  • Azeotropic Drying:

    • The water is removed from the reaction vessel by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at elevated temperature. This step is crucial to activate the [18F]fluoride for nucleophilic substitution.

  • Radiofluorination Reaction:

    • A solution of the tosylate precursor in anhydrous acetonitrile or DMSO is added to the dried [18F]fluoride/K222/K2CO3 complex.

    • The reaction vessel is sealed and heated to a specific temperature (typically 80-120 °C) for a set time (5-15 minutes). The optimal conditions will need to be determined for each specific precursor.

  • Purification:

    • After the reaction is complete, the crude reaction mixture is diluted with water and passed through a series of SPE cartridges to remove unreacted [18F]fluoride, the precursor, and other impurities. A common sequence is a C18 cartridge followed by an Alumina N cartridge.

    • The desired [18F]-labeled product is retained on the C18 cartridge and is subsequently eluted with a small volume of ethanol or an ethanol/water mixture.

  • Formulation:

    • The eluted product is diluted with sterile saline for injection to achieve the desired final concentration and an acceptable ethanol content (typically <10%).

    • The final product is passed through a sterile 0.22 µm filter into a sterile vial.

IV. Quality Control: Ensuring Purity and Safety

Stringent quality control (QC) is mandatory for any radiopharmaceutical intended for human use.

QC Test Method Acceptance Criteria
Radiochemical Purity High-Performance Liquid Chromatography (HPLC) with radioactivity and UV detectors> 95%
Radionuclidic Identity Half-life measurement using a dose calibrator105-115 minutes
pH pH paper or pH meter4.5 - 7.5
Residual Solvents Gas Chromatography (GC)e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Kryptofix 2.2.2 Spot test or HPLC< 50 µg/mL
Sterility Incubation in culture mediaNo microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

V. Application Example: [18F]Fluoropropyl-Nitroimidazole for Hypoxia Imaging

Derivatives of 2-nitroimidazole are widely used for imaging tumor hypoxia. A PET tracer incorporating a 3,3-difluoropropylamine linker could potentially offer improved pharmacokinetic properties. The synthesis would follow the general principles outlined above, where a tosylated or brominated precursor of the nitroimidazole derivative is reacted with [18F]fluoride.

Caption: Synthesis pathway for a hypothetical [18F]fluoropropyl-nitroimidazole tracer.

VI. Conclusion and Future Perspectives

The use of 3,3-difluoropropylamine as a structural motif in PET radiotracer design holds promise for developing novel imaging agents with favorable metabolic stability and pharmacokinetic profiles. While the direct radiofluorination of 3,3-difluoropropan-1-amine is not a feasible synthetic route, the building block and late-stage fluorination strategies presented in these application notes provide a robust and versatile framework for the synthesis of such tracers. The continued development of novel fluorination methodologies will undoubtedly expand the accessible chemical space for PET tracer development, ultimately leading to more sensitive and specific diagnostic tools for a wide range of diseases.

References

  • Brooks, A. F., et al. (2019). Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes. Nature Communications, 10(1), 1-9. [Link]

  • Peko, T. D., et al. (2013). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 6(3), 133–155. [Link]

  • Cai, L., et al. (2008). Synthesis of PET Radiopharmaceuticals. In Basics of PET Imaging (pp. 113-138). Springer. [Link]

  • Neumaier, B., et al. (2012). Recent advances in the synthesis of 18F-labeled PET tracers. Journal of Labelled Compounds and Radiopharmaceuticals, 55(3), 89-106. [Link]

  • Phelps, M. E. (2004). PET: molecular imaging and its biological applications. Springer Science & Business Media. [Link]

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Application Note: A Robust HPLC Purification Protocol for 3,3-Difluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

3,3-Difluoropropan-1-amine is a small, fluorinated aliphatic amine of increasing interest in medicinal chemistry and drug development due to the unique properties conferred by the gem-difluoro group. Its purification, however, presents two significant challenges for the chromatographer:

  • High Polarity: The combination of a primary amine and a difluorinated carbon terminus makes the molecule highly polar. In traditional Reverse-Phase (RP) High-Performance Liquid Chromatography (HPLC), such compounds exhibit poor retention and often elute in or near the solvent front, precluding effective separation from polar impurities.[1][2]

  • Lack of a UV Chromophore: The molecule is aliphatic and lacks any significant UV-absorbing moieties (chromophores), rendering standard UV-Vis detectors largely ineffective for detection.[3][4]

This application note provides a comprehensive, field-proven protocol for the efficient purification of 3,3-Difluoropropan-1-amine. We will detail a primary method based on Hydrophilic Interaction Liquid Chromatography (HILIC) , which is ideally suited for polar analytes.[5][6] This will be coupled with universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) , bypassing the limitations of UV detection.

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation of any robust purification strategy. The key characteristics of 3,3-Difluoropropan-1-amine are summarized below.

PropertyValueSource
Molecular Formula C₃H₇F₂NPubChem CID 12032288[7]
Molecular Weight 95.09 g/mol PubChem CID 12032288[7]
Computed XLogP3 0.5PubChem CID 12032288[7]
Common Salt Form Hydrochloride (C₃H₈ClF₂N)ChemScene[8], Sigma-Aldrich
Appearance (HCl Salt) SolidSigma-Aldrich
UV Chromophore NoneInferred from structure

The low XLogP3 value confirms the hydrophilic nature of the molecule, guiding our choice of chromatographic mode.

The Causality Behind Method Selection

Principle of Separation: Why HILIC is the Superior Choice

Standard reverse-phase chromatography relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18).[9][10] Highly polar molecules like 3,3-Difluoropropan-1-amine have minimal affinity for such phases and are swept through the column unretained.

Hydrophilic Interaction Liquid Chromatography (HILIC) operates on an orthogonal principle. It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or amino groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[11][12]

The mechanism relies on the partitioning of the polar analyte into a water-enriched layer that is adsorbed onto the surface of the polar stationary phase.[1][6] Elution is achieved by increasing the polarity of the mobile phase—that is, by increasing the concentration of the aqueous component. This "reverse-reversed phase" gradient effectively retains and separates highly polar compounds that are intractable by conventional RP-HPLC.

HILIC_Mechanism cluster_0 HILIC Stationary Phase Particle cluster_1 cluster_2 Water Layer p Polar Surface (e.g., Si-OH) W Adsorbed Water on Stationary Phase p->W Adsorption A Analyte A->W Partitioning & Retention S Organic Solvent (e.g., ACN)

Caption: HILIC retention mechanism for a polar analyte.

Principle of Detection: Overcoming "UV Blindness"

Since 3,3-Difluoropropan-1-amine is essentially "invisible" to UV detectors, a universal detection method is mandatory.

  • Evaporative Light Scattering Detector (ELSD): This detector works by nebulizing the column eluent into an aerosol, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining solid analyte particles.[3][13][14] The signal is proportional to the mass of the analyte, making it an excellent choice for non-chromophoric compounds.

  • Mass Spectrometry (MS): This is the gold standard. When coupled with HPLC, MS acts as a highly sensitive, universal detector that also provides mass-to-charge (m/z) ratio information.[15] This allows for unequivocal confirmation of the target compound's identity in the collected fractions. For this analyte, the expected [M+H]⁺ ion would be at m/z 96.1. The nitrogen rule in mass spectrometry also suggests that a compound with a single nitrogen atom will have an odd-numbered molecular ion peak, which can aid in identification.[16][17]

Detailed Purification Protocol: HILIC-ELSD/MS

This protocol is designed for semi-preparative scale purification but can be adapted for analytical or larger scales by adjusting column dimensions, flow rates, and injection volumes.

Instrumentation and Materials
  • HPLC System: A preparative or semi-preparative HPLC system capable of delivering accurate gradients.

  • Stationary Phase: A HILIC column. A bare silica or amide-bonded phase is a robust starting point.

  • Detector: ELSD or a single-quadrupole Mass Spectrometer.

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure Water.

  • Additives: HPLC-grade Ammonium Acetate or Ammonium Formate, and Formic Acid or Acetic Acid. These are volatile and ideal for ELSD and MS detection.

Sample Preparation
  • Weigh an appropriate amount of 3,3-Difluoropropan-1-amine HCl salt.

  • Dissolve the sample in a solvent mixture that is weaker than the initial mobile phase to ensure good peak shape. A mixture of 90:10 Acetonitrile:Water is recommended.

  • Aim for a final concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter if any particulates are visible.

Chromatographic Conditions

The following table outlines the recommended starting conditions for method development.

ParameterRecommended SettingRationale & Expert Insights
Column HILIC Silica or Amide, 5 µm, 10 x 250 mmA bare silica phase provides strong retention for basic amines. An amide phase can offer alternative selectivity and excellent stability.
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Acetic AcidThe buffer maintains a consistent pH (~4.5-5.0) to ensure the amine is protonated (R-NH₃⁺), which aids in retention and peak shape.
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Acetic AcidWater is the strong eluting solvent in HILIC. Maintaining the buffer concentration across the gradient is critical for stability.
Gradient 0-100% B over 15 minutes, then hold at 100% B for 5 minutesA linear gradient is a good starting point. The high initial organic content (95% ACN) ensures strong retention of the polar amine.
Flow Rate 4-5 mL/min (for a 10 mm ID column)Adjust flow rate according to column diameter to maintain optimal linear velocity.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce mobile phase viscosity, but start at ambient or slightly elevated.
Injection Volume 100 - 500 µL (of a 10-50 mg/mL solution)Dependent on column loading capacity. Perform a loading study to maximize throughput without compromising resolution.
ELSD Settings Nebulizer Temp: 30-40 °C; Evaporator Temp: 40-50 °C; Gas Flow: 1.5 SLMOptimize for your specific ELSD model. Goal is to evaporate the mobile phase without losing the semi-volatile analyte.
MS Settings (ESI+) Capillary Voltage: 3-4 kV; Cone Voltage: 20-30 V; Source Temp: 120-150 °CTune for the target ion [M+H]⁺ at m/z 96.1. Use extracted ion chromatogram (EIC) for precise fraction collection.
Experimental Workflow

HPLC_Workflow A 1. Sample Prep Dissolve Amine HCl Salt in 90% ACN/H₂O B 2. System Equilibration Equilibrate HILIC column with 100% Mobile Phase A C 3. Injection Inject filtered sample onto the column B->C D 4. Gradient Elution Run gradient from 0% to 100% B C->D E 5. Detection & Fraction Collection Monitor with ELSD/MS Collect peak of interest D->E F 6. Post-Processing Combine fractions and evaporate solvent E->F G 7. Final Product Pure 3,3-Difluoropropan-1-amine (as acetate/formate salt) F->G

Caption: Step-by-step workflow for HILIC purification.

Procedure:

  • Equilibration: Equilibrate the HILIC column with the initial mobile phase (100% A) for at least 10-15 column volumes. HILIC equilibration is notoriously slow and absolutely critical for reproducible retention times.

  • Injection: Inject the prepared sample.

  • Elution & Collection: Initiate the gradient program. Monitor the detector signal closely and collect the eluent corresponding to the main peak. If using MS, trigger collection based on the EIC of m/z 96.1.

  • Fraction Analysis: Re-inject a small aliquot of the collected fraction(s) to confirm purity.

  • Solvent Removal: Combine the pure fractions. Remove the solvents via rotary evaporation. The resulting product will be the acetate or formate salt of the amine, which is often desirable for solubility and stability. If the free base is required, further downstream processing (e.g., ion-exchange or liquid-liquid extraction at high pH) would be necessary.

Alternative Strategy: Reverse-Phase Ion-Pair (RP-IPC) Chromatography

While HILIC is the preferred method, RP-IPC is a viable alternative if a HILIC column is unavailable.

  • Principle: An ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), is added to a standard reverse-phase mobile phase.[18] The anionic reagent forms a neutral, hydrophobic ion pair with the protonated amine (R-NH₃⁺), allowing it to be retained on a C18 column.

  • Starting Conditions:

    • Column: C18, 5 µm

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 5% to 95% B over 20 minutes.

  • Trustworthiness Caveat: This method is effective for retention but has significant drawbacks for purification. Ion-pairing reagents are notoriously difficult to remove from the column, leading to permanent changes in its selectivity. Furthermore, removing the ion-pairing reagent from the final product is challenging and may require lyophilization or back-extraction, complicating the downstream workflow.

Safety and Handling

  • 3,3-Difluoropropan-1-amine and its salts are irritants.[19] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Acetonitrile and other HPLC solvents are flammable and toxic. Follow all standard laboratory safety procedures for handling and waste disposal.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12032288, 3,3-Difluoropropan-1-amine. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53403836, 3,3-Difluorocyclopentan-1-amine hydrochloride (for representative hazards). Available at: [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Available at: [Link]

  • Chromatography Today. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]

  • Google Patents. Method of analysis of amine by mass spectrometry.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available at: [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. Available at: [Link]

  • Chromatography Forum. Amines-Ion Pairing. Available at: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • ResearchGate. (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]

  • Wikipedia. Evaporative light scattering detector. Available at: [Link]

  • NIH. Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines. Available at: [Link]

  • Chromatography Today. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available at: [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • PubMed. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Difluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-difluoropropan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with introducing the difluoropropylamine motif into their target molecules. The geminal difluoro group, while a valuable bioisostere for carbonyls and a modulator of pKa and lipophilicity, presents significant hurdles in synthesis.

This document moves beyond simple protocols to provide a troubleshooting framework grounded in mechanistic principles. We will explore common synthetic routes, anticipate potential failures, and offer field-proven solutions to guide you toward a successful outcome.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before embarking on the synthesis.

Q1: What are the most common strategies for synthesizing 3,3-difluoropropan-1-amine?

A1: The synthesis of 3,3-difluoropropan-1-amine typically involves the reduction of a nitrogen-containing functional group at the C1 position of a difluorinated three-carbon backbone. The most prevalent and logical approaches include:

  • Reduction of 3,3-difluoropropanenitrile: This is often a preferred route due to the relative accessibility of the nitrile precursor. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes are required.

  • Reduction of 3,3-difluoropropanamide: Similar to the nitrile reduction, this method employs powerful hydrides to convert the amide to the corresponding amine.

  • Reductive Amination of 3,3-difluoropropanal: This involves the condensation of the aldehyde with an ammonia source to form an imine, which is then reduced in situ. The primary challenge here is the stability and availability of the difluoroaldehyde.

Q2: Why is the synthesis of this specific amine so challenging?

A2: The challenges are twofold and stem directly from the physicochemical properties imparted by the C-F bonds:

  • Electronic Effects: The two fluorine atoms are highly electron-withdrawing, which increases the acidity of the protons on the carbon to which they are attached (the C3 position). This can lead to undesired elimination reactions (loss of HF) under basic or thermally strenuous conditions.

  • Product Volatility and Polarity: The target amine is a low molecular weight, polar compound, which is expected to have a low boiling point and significant water solubility. This combination makes its isolation from aqueous workups notoriously difficult, leading to low recovered yields.

Q3: What are the critical safety precautions for this synthesis?

A3: Safety is paramount. Key hazards include:

  • Hydride Reagents: Reagents like LiAlH₄ react violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Potential HF Formation: Side reactions could potentially generate Hydrogen Fluoride (HF). All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, should be worn. Have calcium gluconate gel available as a first-aid measure for HF exposure.

  • Volatile Amine Product: The final product is a volatile amine. Ensure adequate ventilation to avoid inhalation.

Q4: How is 3,3-difluoropropan-1-amine typically isolated and stored?

A4: Due to the difficulty in isolating the free amine, the most reliable method is to convert it to a stable, non-volatile salt. The hydrochloride salt is the most common form.[1] This is achieved by bubbling anhydrous hydrogen chloride gas through a non-polar, anhydrous solvent (like diethyl ether or dioxane) containing the crude amine, or by adding a solution of HCl in such a solvent. The resulting salt precipitates and can be collected by filtration. The salt is significantly more stable and easier to handle than the free base and is typically stored at room temperature in a cool, dry place.[1]

Section 2: Troubleshooting Guide for Nitrile Reduction Route

This section provides a detailed, problem-oriented guide for the synthesis of 3,3-difluoropropan-1-amine via the reduction of 3,3-difluoropropanenitrile.

Workflow Overview: Nitrile Reduction Pathway

The following diagram illustrates the general workflow for this synthetic route.

G cluster_0 Synthesis of Precursor cluster_1 Reduction Step cluster_2 Isolation & Purification A 3-Bromopropanenitrile B 3,3-Difluoropropanenitrile A->B Fluorination (e.g., Selectfluor) C 3,3-Difluoropropanenitrile E Intermediate Iminium Complex C->E 1. Add Nitrile to Hydride Slurry @ 0 °C D Lithium Aluminum Hydride (LiAlH4) in Anhydrous THF F 3,3-Difluoropropan-1-amine (in solution) E->F 2. Quench (e.g., Fieser workup) G Crude Amine in Organic Solvent I 3,3-Difluoropropan-1-amine HCl (Precipitate) G->I Salt Formation H Anhydrous HCl (gas or solution) J Filtration & Drying I->J K Pure Crystalline Salt J->K

Caption: General workflow for synthesizing 3,3-difluoropropan-1-amine HCl.

Troubleshooting Q&A

Problem 1: My reaction is sluggish or incomplete. TLC/GC-MS analysis shows significant amounts of unreacted 3,3-difluoropropanenitrile.

  • Potential Cause A: Insufficient Reducing Agent. The stoichiometry of hydride reagents is critical. LiAlH₄ can be deactivated by moisture in the solvent or on the glassware.

    • Solution: Ensure all glassware is oven- or flame-dried under vacuum and that the solvent (e.g., THF, diethyl ether) is freshly distilled from a suitable drying agent (like sodium/benzophenone). Consider using a slight excess (1.2-1.5 equivalents) of LiAlH₄. For a less reactive agent like borane, more equivalents may be necessary.

  • Potential Cause B: Low Reaction Temperature. While starting the addition at 0 °C is crucial for safety and selectivity, the reaction may require thermal energy to proceed to completion.

    • Solution: After the initial exothermic reaction from the addition of the nitrile has subsided, allow the reaction to warm to room temperature. If it still stalls, gently refluxing the mixture may be required. Monitor the reaction progress closely to avoid side reactions.

Problem 2: The overall yield is very low, and I suspect product loss during workup.

  • Potential Cause A: Hydrolysis of Intermediate. The workup procedure is critical. Standard aqueous quenches with strong acids or bases can lead to complex mixtures or product degradation.

    • Solution: The Fieser Workup. This method is highly recommended for LiAlH₄ reactions to produce a granular, easily filterable aluminum salt precipitate. Sequentially and carefully add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure effectively traps the aluminum salts and often allows for simple filtration to isolate the organic phase containing the product.

  • Potential Cause B: Product Loss to Aqueous Phase. As a small, polar amine, the product has high water solubility.

    • Solution: Minimize the amount of water used during the workup. After the initial quench and filtration, extract the aqueous phase multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane). However, the most effective solution is to avoid a purely aqueous workup altogether and proceed directly to salt formation. After quenching, filter the aluminum salts, dry the organic phase with a drying agent (e.g., Na₂SO₄, MgSO₄), filter again, and then precipitate the hydrochloride salt as described below.

Problem 3: I am observing unexpected byproducts, potentially from defluorination.

  • Potential Cause: High Reaction Temperature. The C-F bonds, while strong, can be susceptible to elimination, especially at elevated temperatures in the presence of strong bases or metal alkoxides formed during the quench.

    • Solution: Maintain strict temperature control. Perform the initial addition of the nitrile to the hydride slurry at 0 °C or even -10 °C. If heating is required, do so cautiously and for the minimum time necessary. Consider using a milder reducing agent like Borane-THF complex (BH₃·THF), which often requires less vigorous conditions than LiAlH₄ and can offer higher selectivity.

Troubleshooting Flowchart

G start Reaction Complete? incomplete Incomplete Reaction: - Check reagent quality - Increase equivalents of hydride - Warm to RT or gentle reflux start->incomplete No workup Proceed to Workup start->workup Yes low_yield Low Yield? workup->low_yield byproducts Byproducts Observed? low_yield->byproducts No solution_yield Solution: - Use Fieser workup - Minimize water - Extract aqueous phase multiple times - Isolate as HCl salt directly low_yield->solution_yield Yes success Successful Isolation byproducts->success No solution_byproducts Solution: - Lower reaction temperature - Use milder reducing agent (e.g., BH3-THF) - Reduce reaction time byproducts->solution_byproducts Yes solution_yield->byproducts solution_byproducts->success

Caption: A decision-making flowchart for troubleshooting the synthesis.

Section 3: Detailed Experimental Protocol

This protocol is a representative example for the synthesis and isolation of 3,3-difluoropropan-1-amine hydrochloride.

Protocol: Reduction of 3,3-Difluoropropanenitrile with LiAlH₄

Materials:

  • 3,3-Difluoropropanenitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (as a solution in 2-propanol or dioxane, or from a gas cylinder)

  • Sodium Sulfate (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

  • Hydride Slurry: Under a positive pressure of argon, charge the flask with LiAlH₄ (1.5 eq). Carefully add anhydrous THF via cannula to create a slurry (approx. 0.5 M concentration).

  • Cooling: Cool the slurry to 0 °C using an ice-water bath.

  • Nitrile Addition: Dissolve 3,3-difluoropropanenitrile (1.0 eq) in anhydrous THF in the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until GC-MS analysis indicates complete consumption of the starting material.

  • Quench: Re-cool the flask to 0 °C. Cautiously and slowly add dropwise, in order:

    • 'x' mL of water

    • 'x' mL of 15% (w/v) aqueous NaOH

    • '3x' mL of water (where 'x' = grams of LiAlH₄ used)

  • Filtration: A white, granular precipitate of aluminum salts should form. Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with several portions of THF and diethyl ether.

  • Drying: Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Salt Formation: Filter off the drying agent. Cool the filtrate to 0 °C and slowly add a solution of anhydrous HCl (e.g., 2 M in diethyl ether) or bubble anhydrous HCl gas through the solution until precipitation ceases.

  • Isolation: A white precipitate of 3,3-difluoropropan-1-amine hydrochloride will form. Collect the solid by vacuum filtration, wash it with cold, anhydrous diethyl ether, and dry it under high vacuum.

Section 4: Data Interpretation

A successful synthesis requires accurate characterization of the final product.

Table 1: Expected Analytical Data
PropertyExpected Value for 3,3-Difluoropropan-1-amineExpected Value for the HCl Salt
Molecular Formula C₃H₇F₂NC₃H₈ClF₂N
Molecular Weight 95.09 g/mol [2]131.55 g/mol [3]
Physical Form Low-boiling liquid (predicted)White crystalline solid[1]
¹H NMR (ppm) δ ~5.8-6.2 (tt, 1H, -CHF₂), ~2.8-3.0 (t, 2H, -CH₂-N), ~1.8-2.0 (m, 2H, -CH₂-C-F)Shifts will be broader and further downfield due to protonation of the amine.
¹⁹F NMR (ppm) A doublet of triplets is expected, characteristic of a -CHF₂ group adjacent to a methylene group.Minimal change from the free base.
¹³C NMR (ppm) δ ~115 (t, J ≈ 240 Hz, -CHF₂), ~40 (t, J ≈ 20 Hz, -CH₂-C-F), ~35 (-CH₂-N)Minimal change from the free base.

Note: NMR shifts are approximate and can vary based on solvent and concentration.

References

  • Preparation of 3,3,3-trifluoropropene-1.
  • 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties, Applications, and Synthesis in Fluorochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Reaction of Hexafluoroisopropyl Esters with Amines: A Fast, Easy, Solvent-Free Approach to the Synthesis of Amides. ARC Journals. [Link]

  • Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)....
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • 3,3-Difluoropropan-1-amine. PubChem, National Institutes of Health. [Link]

  • 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction.... MDPI. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Synthesis of deuterated amine building blocks. ResearchGate. [Link]

  • Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)....

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Technical Support Center: Synthesis of 3,3-Difluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-Difluoropropan-1-amine. This valuable fluorinated building block is increasingly utilized in pharmaceutical and agrochemical research. However, its synthesis, primarily through the reduction of 3,3-difluoropropionitrile, presents several challenges that can impact yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring a more efficient and successful synthesis.

Overview of Core Synthesis Pathway

The most common and scalable route to 3,3-Difluoropropan-1-amine involves the reduction of the nitrile group of 3,3-difluoropropionitrile. The choice of reducing agent is critical and dictates the reaction conditions, potential side products, and overall yield. The primary methods include catalytic hydrogenation and chemical reduction with metal hydrides.

cluster_start Starting Material cluster_methods Reduction Methods cluster_product Final Product 3,3-Difluoropropionitrile 3,3-Difluoropropionitrile Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H2, Raney Ni) 3,3-Difluoropropionitrile->Catalytic_Hydrogenation H2, Catalyst Chemical_Reduction Chemical Reduction (e.g., LiAlH4, BH3) 3,3-Difluoropropionitrile->Chemical_Reduction Hydride Source Product 3,3-Difluoropropan-1-amine Catalytic_Hydrogenation->Product Chemical_Reduction->Product

Technical Support Center: Optimizing N-Alkylation of 3,3-Difluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-alkylation of 3,3-Difluoropropan-1-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The presence of the vicinal difluoro moiety significantly influences the reactivity of the primary amine, often leading to challenges not encountered with simpler alkylamines. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve optimal results in your synthesis.

Part 1: Foundational Concepts & Key Challenges

Why is the N-alkylation of 3,3-Difluoropropan-1-amine challenging?

The primary challenge stems from the electronic properties of the fluorine atoms. Fluorine is highly electronegative, and the two fluorine atoms on the C3 carbon exert a strong electron-withdrawing inductive effect. This effect propagates down the carbon chain, reducing the electron density on the nitrogen atom of the primary amine. Consequently, 3,3-Difluoropropan-1-amine is a weaker nucleophile and a weaker base compared to its non-fluorinated analog, propan-1-amine. This reduced nucleophilicity can lead to sluggish or incomplete reactions under standard N-alkylation conditions.

A second, and perhaps more significant, challenge in direct alkylation with alkyl halides is the potential for over-alkylation.[1] The mono-alkylated product is often more nucleophilic than the starting primary amine because the newly added alkyl group is electron-donating, counteracting the withdrawing effect of the difluoromethyl group. This creates a "runaway train" scenario where the desired secondary amine competes for the alkylating agent, leading to the formation of an undesired tertiary amine byproduct.[1]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction shows low or no conversion of the starting amine. What should I do?

This is the most common issue, directly related to the reduced nucleophilicity of the fluorinated amine. A systematic approach is required to diagnose and solve this problem.

Logical Troubleshooting Flow: Low Conversion

G start Low / No Conversion Observed q1 Is the base strong enough and soluble? start->q1 q2 Is the solvent appropriate for SN2? q1->q2 Yes sol1 Action: Switch to a stronger base (e.g., K2CO3 -> Cs2CO3, NaH) or a more soluble one. Consider a phase-transfer catalyst. q1->sol1 No q3 Is the reaction temperature adequate? q2->q3 Yes sol2 Action: Change to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to stabilize the transition state. q2->sol2 No q4 Is the alkylating agent reactive enough? q3->q4 Yes sol3 Action: Increase temperature. Consider using a sealed tube or microwave reactor to safely exceed the solvent's boiling point. q3->sol3 No sol4 Action: Change leaving group (R-Cl -> R-Br -> R-I -> R-OTs). Add catalytic KI to convert R-Br/Cl to the more reactive R-I in situ. q4->sol4 No

Caption: Troubleshooting workflow for low reaction conversion.

In-depth Explanation & Actions:

  • Evaluate Your Base: The base is critical for neutralizing the proton generated during the alkylation, preventing the formation of the unreactive ammonium salt.[2] For a weakly basic amine, a sufficiently strong base is paramount.

    • Problem: Weak or poorly soluble bases like NaHCO₃ or even K₂CO₃ in certain solvents may not be effective.[3] Insoluble bases can lead to reactions stalling due to limited availability.[3]

    • Solution: Switch to a stronger and/or more soluble base. Cesium carbonate (Cs₂CO₃) is an excellent choice as the cesium effect can enhance reactivity.[2] For very stubborn cases, a non-nucleophilic strong base like sodium hydride (NaH) can be used, but requires an anhydrous solvent and careful handling.

  • Re-evaluate Your Solvent: The choice of solvent is crucial for Sₙ2 reactions.

    • Problem: Non-polar solvents or protic solvents (like ethanol) can slow down the reaction rate. Protic solvents can solvate the amine, reducing its nucleophilicity.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (ACN).[2] These solvents effectively solvate the cation of the base but not the nucleophile, increasing its effective reactivity.[4] Be cautious with DMSO at high temperatures in the presence of bases, as it can lead to decomposition.[4]

  • Increase Reaction Temperature: Chemical reactions generally accelerate at higher temperatures.

    • Problem: Room temperature may be insufficient to overcome the activation energy for this specific substrate.

    • Solution: Increase the reaction temperature, potentially to the reflux temperature of the solvent. For even higher temperatures, using a sealed tube or a microwave reactor is a common and effective strategy to push sluggish reactions to completion.[3]

  • Assess the Alkylating Agent: The leaving group on your alkylating agent plays a significant role.

    • Problem: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides and tosylates (R-Cl < R-Br < R-I < R-OTs).

    • Solution: If using an alkyl bromide or chloride, consider switching to the corresponding iodide. A highly effective laboratory trick is to add a catalytic amount (10 mol%) of potassium iodide (KI). This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[3]

FAQ 2: I'm getting a significant amount of the di-alkylated product. How can I improve mono-alkylation selectivity?

This is the classic N-alkylation problem.[1] The product is more reactive than the starting material.

The Over-alkylation Problem

G sub 3,3-Difluoropropan-1-amine (Starting Material, Weaker Nucleophile) prod Mono-alkylated Product (Desired, Stronger Nucleophile) sub->prod Reaction 1 (Slow) reagent Alkyl Halide (R-X) reagent->prod byprod Di-alkylated Product (Byproduct) reagent->byprod prod->byprod Reaction 2 (Fast)

Caption: The kinetic pathway leading to over-alkylation.

Strategies to Promote Mono-alkylation:

  • Stoichiometry Control (The Simplest Approach): Use a large excess of the amine relative to the alkylating agent (e.g., 3 to 10 equivalents of the amine). This statistically favors the alkylating agent encountering a molecule of the starting amine rather than the mono-alkylated product. The downside is the need to remove a large amount of unreacted starting material during purification.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, further favoring reaction with the more abundant starting amine.

  • Alternative Synthetic Routes (The Best Approach): Direct alkylation is often a low-yielding and messy reaction.[1] For reliable, high-yield synthesis of secondary amines, reductive amination is the industry-standard method.[1][5]

    • Why it works: This two-step, one-pot process involves first forming an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the desired secondary amine.[5][6] This method completely avoids the possibility of over-alkylation.

    • Common Reagents: A popular and mild reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which selectively reduces the intermediate iminium ion in the presence of the unreacted aldehyde.[6] Other borohydride reagents can also be used.[6]

Reductive Amination Pathway

G amine 3,3-Difluoropropan-1-amine imine Imine / Iminium Ion (Intermediate) amine->imine Step 1: Condensation carbonyl Aldehyde / Ketone carbonyl->imine Step 1: Condensation product Mono-alkylated Amine (Clean Product) imine->product Step 2: Reduction reducer Reducing Agent (e.g., NaBH(OAc)3) reducer->product Step 2: Reduction

Caption: Controlled synthesis via the reductive amination pathway.

FAQ 3: My reaction is producing a lot of elimination byproduct. How can I prevent this?

Elimination (E2 reaction) is a common side reaction, especially with sterically hindered (secondary or tertiary) alkyl halides or when using strong, bulky bases.[7]

Solutions:

  • Use a less hindered alkyl halide: Primary alkyl halides are much less prone to elimination than secondary or tertiary ones.[7]

  • Use a less hindered base: A sterically demanding base like diisopropylethylamine (DIPEA) is often used to promote elimination.[7] Using a base like K₂CO₃ or Cs₂CO₃, which are not sterically bulky, will favor substitution.

  • Lower the reaction temperature: Higher temperatures tend to favor elimination over substitution.[7] If you increased the temperature to solve a low conversion issue, you may need to find a balance or use a more reactive alkyl halide (e.g., an iodide) to allow for lower temperatures.

Part 3: Recommended Protocols & Data

Protocol 1: General Procedure for Direct N-Alkylation

This is a starting point and will require optimization based on the specific alkyl halide used.

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,3-Difluoropropan-1-amine (1.0 eq).

  • Add a suitable polar aprotic solvent (e.g., acetonitrile, 0.1-0.5 M concentration).

  • Add a base (e.g., K₂CO₃, 2.0-3.0 eq) and catalytic potassium iodide (0.1 eq).

  • Stir the mixture and add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction to a suitable temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting amine is consumed.

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Protocol 2: Recommended Procedure via Reductive Amination

This method is highly recommended for achieving clean, selective mono-alkylation.

  • To a round-bottom flask with a magnetic stir bar, dissolve 3,3-Difluoropropan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Acetic acid (catalytic amount) can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Note: The reaction may bubble.

  • Stir at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, extract the aqueous layer with the solvent (e.g., DCM), combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which is often significantly cleaner than that from direct alkylation.

Data Tables for Parameter Selection

Table 1: Guide to Common Bases for N-Alkylation

BasepKa (Conjugate Acid)StrengthCommon SolventsKey Considerations
K₂CO₃ ~10.3ModerateACN, DMF, AcetoneInexpensive, common choice. Solubility can be an issue.[2][3]
Cs₂CO₃ ~10.3ModerateACN, DMF, THFMore soluble and reactive than K₂CO₃ ("Cesium Effect").[2] Higher cost.
DIPEA ~11Moderate (non-nucleophilic)DCM, ACN, DMFOrganic base, good for acid-sensitive substrates. Can promote elimination.
NaH ~36Very StrongTHF, DMF (anhydrous)Powerful base for deprotonating weak nucleophiles. Requires inert atmosphere and careful handling.

Table 2: Solvent Selection for Sₙ2 N-Alkylation

SolventDielectric Constant (ε)TypeBoiling Point (°C)Notes
Acetonitrile (ACN) 37.5Polar Aprotic82Excellent general-purpose solvent for Sₙ2.[2]
DMF 36.7Polar Aprotic153High boiling point, excellent solvating power. Avoid with strong bases at high temps.[2][4]
DMSO 46.7Polar Aprotic189Very polar, high boiling point. Can have decomposition issues at high temps.[4]
Acetone 20.7Polar Aprotic56Lower boiling point, good for reactive alkyl halides.[2]
THF 7.6Polar Aprotic66Less polar, but a common solvent.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Yilmaz, F., et al. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Reddit r/Chempros. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Mondal, B., et al. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Mocci, R., et al. (2023, November 9). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]

  • Synthesis with Florencio Zaragoza. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Synthesis with Florencio Zaragoza. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]

  • Kim, J. H., et al. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • ACS Green Chemistry Institute. (2026, January 17). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Mocci, R., et al. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. [Link]

  • ScienceMadness.org. (2022, March 3). Best Conditions For N-Alkylation?. [Link]

  • Wang, C., et al. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing). [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Difluoropropan-1-amine. PubChem. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Purification of 3,3-Difluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,3-Difluoropropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurity removal during and after synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to help you make informed decisions in your work.

Frequently Asked Questions (FAQs)

Impurity Identification & Analysis

Q1: What are the most common impurities I might encounter in a crude sample of 3,3-Difluoropropan-1-amine?

A1: Impurities in 3,3-Difluoropropan-1-amine typically originate from starting materials, side-reactions, or degradation. The specific impurities are highly dependent on the synthetic route employed. For instance, if the synthesis involves the reduction of a nitrile or an amide, unreacted starting materials or partially reduced intermediates could be present. During storage, primary amines can also react with atmospheric carbon dioxide to form carbamates.

Common Potential Impurities:

Impurity Class Potential Source Key Considerations
Unreacted Starting Materials Incomplete reaction Physical properties may be very different or very similar to the product.
Over-alkylated Products Side reaction (if synthesis involves alkylation) Secondary or tertiary amines will have different basicity and polarity.
Solvent Residues Work-up and extraction steps Highly volatile, typically removable by evaporation or vacuum.
Water Incomplete drying, atmospheric moisture Can interfere with subsequent reactions and affect analytical results.
Reagent Carryover Incomplete quenching or removal of catalysts/reagents Can include metal catalysts or acidic/basic reagents.[1]

| Degradation Products | Reaction with CO₂, light, or air | Formation of carbamates or oxidized species. |

Q2: Which analytical methods are best for assessing the purity of my 3,3-Difluoropropan-1-amine sample?

A2: A multi-faceted approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): Excellent for volatile and thermally stable compounds. It is highly effective for detecting residual solvents and other volatile impurities. Derivatization may be required to improve peak shape for the amine.[2]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. Reversed-phase (RP-HPLC) is most common. Due to the basic nature of the amine, peak tailing can be an issue on standard silica-based C18 columns.[3] Consider using a mobile phase with a competing amine (e.g., triethylamine) or an end-capped column.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can quantify impurities if they have unique, non-overlapping signals. ¹⁹F NMR is particularly powerful for identifying any fluorine-containing byproducts.

  • Mass Spectrometry (MS): Used in conjunction with GC or LC (GC-MS, LC-MS) to identify the molecular weight of unknown impurities.

  • Titration: A classical and cost-effective method to determine the absolute content of the amine functional group, providing an "assay" value. However, it cannot distinguish between your target amine and other basic impurities.[2]

Purification Strategy & Troubleshooting Guides

Q3: How do I choose the right purification method for my crude 3,3-Difluoropropan-1-amine?

A3: The optimal method depends on the nature of the impurities, the scale of your experiment, and the required final purity. The following decision tree provides a general guide.

G start Identify Major Impurity Type volatile Volatile Impurity (e.g., Solvent, Low BP Byproduct) start->volatile Boiling Point Difference >25 °C? non_volatile Non-Volatile Impurity start->non_volatile Boiling Point Difference <25 °C? distillation Fractional Distillation volatile->distillation acidic Acidic/Neutral Impurity non_volatile->acidic Polarity/Basicity Difference? basic Basic Impurity (e.g., other amines) non_volatile->basic Polarity/Basicity Difference? extraction Acid-Base Extraction acidic->extraction chromatography Column Chromatography acidic->chromatography Similar Polarity basic->chromatography crystallization Carbamate Crystallization [13] basic->crystallization Primary Amine Specific G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Slurry: Silica + Mobile Phase (+ 1-2% Triethylamine) prep_column 2. Pack Column prep_slurry->prep_column prep_sample 3. Prepare Sample: Adsorb crude product onto minimal silica prep_column->prep_sample run_load 4. Load Sample onto Column prep_sample->run_load run_elute 5. Elute with Gradient (e.g., Ethyl Acetate in Hexanes + constant 1% Triethylamine) run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect analysis_tlc 7. Analyze Fractions by TLC run_collect->analysis_tlc analysis_pool 8. Pool Pure Fractions analysis_tlc->analysis_pool analysis_evap 9. Evaporate Solvent analysis_pool->analysis_evap result Purified Product analysis_evap->result

Sources

Validation & Comparative

Reactivity & Performance Profile: 3,3-Difluoropropan-1-amine vs. Propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the reactivity of 3,3-Difluoropropan-1-amine and propanamine Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry and lead optimization, the strategic replacement of hydrogen with fluorine ("bioisosteric replacement") is a fundamental tool for modulating physicochemical properties without altering steric bulk significantly. This guide compares Propanamine (the unsubstituted aliphatic amine) with its fluorinated analog, 3,3-Difluoropropan-1-amine .

The introduction of the geminal difluoro group at the


-position (C3) fundamentally alters the electronic landscape of the primary amine. While propanamine exhibits classic aliphatic amine behavior (high basicity, high nucleophilicity), 3,3-difluoropropan-1-amine displays attenuated basicity and nucleophilicity due to the electron-withdrawing inductive effect (-I) of the fluorine atoms. This shift is critical for drug developers seeking to reduce lysosomal trapping, lower hERG inhibition risks, or block metabolic oxidation at the terminal carbon.
Physicochemical Profile Comparison

The following data highlights the "Fluorine Effect" on the molecular properties. Note the significant depression in pK


 despite the distance of the fluorine atoms from the nitrogen center.
PropertyPropanamine 3,3-Difluoropropan-1-amine Impact of Fluorination
Structure


Terminal gem-difluoro substitution
Molecular Weight 59.11 g/mol 95.09 g/mol +36 Da (negligible steric penalty)
Basicity (pK

)
~10.5 - 10.7~8.8 - 9.2 (Est.)~1.5 log unit decrease (Reduced basicity)
Lipophilicity (LogP) ~0.3 - 0.5~0.5Minimal change; modulation of solvation
TPSA 26.02 Ų26.02 ŲPolar surface area remains constant
Electronic Effect Electron-donating (+I) alkyl chainElectron-withdrawing (-I)

-fluorines
Reduced electron density on N

Key Insight: The pK


 drop of ~1.5 units brings the amine closer to physiological pH (7.4), increasing the fraction of the neutral species available for membrane permeation compared to propanamine.
Reactivity Analysis: The Mechanistic Divergence
A. Basicity and the Inductive Effect

The reactivity difference is governed by the transmission of electronic effects through the carbon skeleton.

  • Propanamine: The propyl chain exerts a weak electron-donating inductive effect (+I), stabilizing the protonated ammonium species (

    
    ), resulting in high basicity (pK
    
    
    
    > 10.5).
  • 3,3-Difluoropropan-1-amine: The highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the nitrogen lone pair through the

    
    -bond framework (Inductive Effect, -I). Although the effect attenuates with distance (
    
    
    
    -position), it is sufficient to destabilize the conjugate acid, thereby lowering the pK
    
    
    .
B. Nucleophilicity & Reaction Kinetics

According to the Brønsted-catalysis law, nucleophilicity often correlates with basicity for sterically similar amines.

  • Amide Coupling: 3,3-Difluoropropan-1-amine is a weaker nucleophile . In competitive coupling reactions (e.g., with an activated ester), propanamine will react significantly faster.

    • Practical Implication: When using the difluoro analog, reaction times may need to be extended, or more potent coupling reagents (e.g., HATU vs. EDC) may be required to achieve full conversion.

  • S

    
    2 Alkylation:  The reduced electron density on the nitrogen makes the difluoro analog less prone to over-alkylation (formation of quaternary ammonium salts) compared to propanamine, potentially offering cleaner mono-alkylation profiles under controlled conditions.
    
C. Metabolic Stability

Propanamine is susceptible to oxidative metabolism at the terminal methyl group (C3) and deamination. The


 bond is metabolically robust (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H). The 

group effectively blocks metabolic oxidation at the C3 position, potentially extending the in vivo half-life of the drug scaffold.
Visualizing the Electronic Mechanism

The following diagram illustrates the inductive pull and its impact on the nitrogen lone pair availability.

ReactivityComparison Propanamine Propanamine (CH3-CH2-CH2-NH2) Effect_Prop Inductive Effect (+I) Alkyle group donates e- Propanamine->Effect_Prop Difluoro 3,3-Difluoropropan-1-amine (CHF2-CH2-CH2-NH2) Effect_Difluoro Inductive Effect (-I) Fluorines pull e- Difluoro->Effect_Difluoro LonePair_Prop N Lone Pair: High Availability Effect_Prop->LonePair_Prop LonePair_Difluoro N Lone Pair: Reduced Availability Effect_Difluoro->LonePair_Difluoro Reactivity_Prop High Basicity (pKa ~10.6) Fast Nucleophile LonePair_Prop->Reactivity_Prop Reactivity_Difluoro Modulated Basicity (pKa ~9.0) Slower Nucleophile LonePair_Difluoro->Reactivity_Difluoro

Figure 1: Mechanistic flow showing how fluorine substitution alters electron density and subsequent reactivity.

Experimental Protocols

To validate the nucleophilicity difference, the following Competitive Amide Coupling Protocol is recommended. This self-validating experiment confirms the relative reactivity rates.

Protocol: Competitive Acylation Assay

Objective: Quantify the relative nucleophilicity (


) of 3,3-difluoropropan-1-amine vs. propanamine.

Materials:

  • Amine A: Propanamine (1.0 equiv)[1]

  • Amine B: 3,3-Difluoropropan-1-amine (1.0 equiv)

  • Electrophile: Benzoyl chloride (0.5 equiv) - Limiting reagent ensures competition

  • Base: Triethylamine (3.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Internal Standard: Dodecane (for GC/LC analysis)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask, dissolve Propanamine (1.0 mmol) and 3,3-Difluoropropan-1-amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Standardization: Add Dodecane (0.5 mmol) as an internal standard. Take a

    
     aliquot (
    
    
    
    ) for GC-MS/LC-MS analysis to establish the baseline ratio of amines.
  • Reaction: Cool the mixture to 0°C. Add Triethylamine (3.0 mmol).

  • Addition: Dropwise add Benzoyl chloride (0.5 mmol) dissolved in DCM (2 mL) over 5 minutes. Crucial: The electrophile must be limiting (0.5 equiv total) to force competition.

  • Incubation: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Add saturated

    
     solution (5 mL).
    
  • Analysis: Extract the organic layer. Analyze via GC-MS or LC-MS.

  • Calculation: Measure the ratio of Product A (N-propylbenzamide) to Product B (N-(3,3-difluoropropyl)benzamide).

    • Expected Result: Product A > Product B. The ratio

      
       represents the relative nucleophilicity 
      
      
      
      .

ExperimentalWorkflow Step1 Mix Amine A (H) & Amine B (F) (1:1 Ratio) Step2 Add Limiting Electrophile (0.5 equiv Benzoyl Chloride) Step1->Step2 Step3 Competitive Reaction (Kinetic Control) Step2->Step3 Step4 Analyze Product Ratio (LC-MS / GC-MS) Step3->Step4 Result Result Interpretation: High Ratio (A:B) = Large Nucleophilicity Gap Step4->Result

Figure 2: Workflow for determining relative nucleophilicity via competitive acylation.

Application in Drug Design

Why choose the less reactive 3,3-difluoropropan-1-amine?

  • hERG Avoidance: High basicity (pK

    
     > 9-10) is a known pharmacophore feature for hERG channel blocking, which leads to cardiotoxicity. Lowering the pK
    
    
    
    to ~8.8-9.0 reduces this risk while maintaining affinity for target GPCRs or enzymes.
  • Lysosomotropism: Highly basic amines accumulate in acidic lysosomes (pH ~5), reducing cytosolic drug concentration. The fluorinated analog, being less basic, exhibits reduced lysosomal trapping.

  • Bioisosterism: The

    
     group mimics the polarity of alcohols (
    
    
    
    ) or the size of methyl groups (
    
    
    ) but acts as a hydrogen bond donor (weak) and acceptor, offering unique binding interactions.
References
  • PubChem. (2025).[1][2][3] 3,3-Difluoropropan-1-amine Compound Summary. National Library of Medicine. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. (Discusses the inductive effects of fluorine on amine pKa). Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Comprehensive review on metabolic stability and lipophilicity changes). Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Comparative Analysis of 19F NMR Shifts in Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorine-19 (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


F) NMR spectroscopy has emerged as a premier tool in drug discovery, offering a distinct advantage over 

H and

C NMR due to its 100% natural abundance, high sensitivity (83% of

H), and total absence of biological background signal.[1][2] This guide provides a comparative analysis of

F chemical shifts in fluorinated amines—a critical motif in medicinal chemistry used to modulate pKa and metabolic stability.[1]

We categorize fluorinated amines into two distinct classes: Aliphatic (


-fluoroamines)  and Aromatic (fluoroanilines) .[1] The analysis focuses on their differential sensitivity to protonation events, solvent effects, and their utility as "spy" reporters for binding assays and pKa determination.[1]
Mechanistic Foundation: The "Protonation Shift"

The core performance metric for analyzing fluorinated amines is the Protonation Shift (


) .[1] This parameter quantifies the change in chemical shift when the amine transitions from a neutral free base to a protonated cation (ammonium species).[1]

[1]
  • Mechanism: Fluorine chemical shifts are governed by the paramagnetic shielding term (

    
    ), which is highly sensitive to electron density changes.[1]
    
  • Inductive Effect: Protonation of a nearby nitrogen (

    
    ) introduces a strong positive charge.[1] Through the inductive effect (-I), electron density is pulled away from the fluorine nucleus.[1]
    
  • Result: Reduced electron density deshields the fluorine nucleus, typically causing a downfield shift (movement to a higher ppm value, e.g., -75 ppm

    
     -72 ppm).[1]
    

Critical Nuance: While aliphatic amines follow this inductive model reliably, aromatic amines exhibit complex behaviors due to competing resonance effects, sometimes resulting in "reverse" (upfield) shifts upon protonation.[1]

Comparative Analysis: Aliphatic vs. Aromatic Motifs
Class A: Aliphatic Fluorinated Amines (e.g., Trifluoroethylamines)

These motifs, such as 2,2,2-trifluoroethylamine (TFE), are standard "reporters" for pKa determination.[1]

  • Shift Range: Typically -70 to -80 ppm (relative to CFCl

    
    ).[1][3]
    
  • Performance:

    • High Sensitivity: The

      
      -position of the CF
      
      
      
      group relative to the amine ensures a significant
      
      
      (often 1–3 ppm).[1]
    • Predictability: The shift is dominated by through-bond induction.[1] As pH decreases below the pKa, the signal moves downfield monotonically.[1]

    • Application: Ideal for measuring pKa values of experimental drugs in aqueous media without requiring high concentrations or pure samples.[1]

Class B: Aromatic Fluorinated Amines (e.g., Fluoroanilines)

These are often used in fragment-based drug discovery (FBDD) to detect protein binding.[1]

  • Shift Range: Typically -100 to -130 ppm (monofluoro) or -60 ppm (trifluoromethyl-aryl).[1]

  • Performance:

    • Complex Sensitivity: Protonation can disrupt conjugation.[1] For para-fluoroaniline, protonation of the amine eliminates the resonance donation of the lone pair into the ring.[1] This alters the shielding tensor significantly, sometimes opposing the inductive effect.[1]

    • Anisotropy: Ring currents and spatial orientation relative to the magnetic field (especially when bound to a protein) can induce massive shifts independent of protonation.[1]

    • Application: Excellent for binding assays (FAXS, chemical shift perturbation) because the

      
      F signal is sensitive to the hydrophobic protein environment.[1]
      
Summary Data Table
FeatureAliphatic (

-CF

Amines)
Aromatic (Fluoroanilines)
Typical Shift Range -70 to -80 ppm-100 to -130 ppm
Protonation Effect Strong Downfield Shift (Deshielding)Variable (Context Dependent)
Primary Mechanism Inductive (-I)Resonance + Inductive + Anisotropy
Sensitivity (

)
High (~1-3 ppm)Moderate to High (< 1 ppm to >5 ppm)
Best Application pKa Determination, Metabolic TrackingProtein Binding (FBDD), Structural Biology
Solvent Sensitivity ModerateHigh (due to

-stacking/solvation)
Experimental Protocol: Self-Validating pKa Determination

To ensure reproducibility (Trustworthiness), this protocol uses an internal standard system that corrects for bulk susceptibility changes during titration.

Materials
  • Analyte: Fluorinated amine (approx. 100–500

    
    M).[1]
    
  • Solvent: 90% H

    
    O / 10% D
    
    
    
    O (for lock).
  • Internal Standard: Sodium Trifluoroacetate (NaTFA).[1]

    
     ppm.[1][3][4] Note: TFA pKa is ~0.2, so it remains ionized and shift-stable in the pH 2–12 range.[1]
    
Step-by-Step Workflow
  • Preparation: Dissolve analyte and 50

    
    M NaTFA in the solvent. Adjust pH to ~12 using NaOH.[1]
    
  • Acquisition Parameters (Self-Validating):

    • Pulse Angle: 90°.

    • Spectral Width: Sufficient to cover -50 to -200 ppm.[1][5]

    • Relaxation Delay (D1): 10 seconds .

      • Reasoning: Fluorine T1 relaxation times can be long (1–2s).[1] For quantitative accuracy (99% magnetization recovery), D1 must be

        
        .[1]
        
    • Decoupling: Inverse gated

      
      H decoupling (to simplify multiplets into singlets).[1]
      
  • Titration:

    • Acquire spectrum at pH 12.[1]

    • Titrate with HCl in 0.5 pH unit decrements down to pH 2.[1]

    • Measure pH inside the NMR tube using a micro-electrode (critical for accuracy).

  • Analysis:

    • Reference all spectra to the NaTFA peak (-76.55 ppm).[1]

    • Plot

      
       vs. pH.[1]
      
    • Fit data to the Henderson-Hasselbalch equation to extract pKa.[1]

Visualization: 19F NMR Decision & Workflow

The following diagram outlines the logical flow for selecting the correct fluorinated motif and executing the experiment.

G Start Start: Define Objective Decision Primary Goal? Start->Decision Path_pKa pKa / Metabolic Stability Decision->Path_pKa Physicochem Path_Bind Protein Binding / Structure Decision->Path_Bind Biology Select_Ali Select Aliphatic Amine (e.g., TFE derivative) Path_pKa->Select_Ali Select_Aro Select Aromatic Amine (e.g., Fluoroaniline) Path_Bind->Select_Aro Exp_Setup Exp Setup: Internal Std: NaTFA Solvent: 90% H2O/D2O Select_Ali->Exp_Setup Select_Aro->Exp_Setup Data_Acq Acquisition: D1 = 10s (5x T1) 1H Decoupling = ON Exp_Setup->Data_Acq Analysis_Inductive Analyze Inductive Shift (Downfield = Protonated) Data_Acq->Analysis_Inductive If Aliphatic Analysis_Perturb Analyze Chem. Shift Perturbation (Line Broadening / Shift) Data_Acq->Analysis_Perturb If Aromatic Result Output: Precise pKa or Kd Value Analysis_Inductive->Result Analysis_Perturb->Result

Figure 1: Decision logic and experimental workflow for characterizing fluorinated amines via 19F NMR.

References
  • University of Illinois. (1996).[1][6] 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2019).[1] Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2025). Determination of pKa values of fluorocompounds in water using 19F NMR. Retrieved October 26, 2023, from [Link]

  • ChemRxiv. (2023).[1] Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved October 26, 2023, from [Link][1]

Sources

Executive Summary: The "Fluorine Effect" in Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Selectivity & Bioanalytical Profiling of 3,3-Difluoropropan-1-amine Analogs

In modern drug discovery, the strategic incorporation of fluorine is a standard tactic to modulate physicochemical properties without significantly altering steric bulk. 3,3-Difluoropropan-1-amine (3,3-DFPA) represents a critical "middle ground" bioisostere between the metabolically labile propylamine and the highly electron-deficient 3,3,3-trifluoropropylamine (3,3,3-TFPA).

This guide objectively compares 3,3-DFPA against its non-fluorinated and perfluorinated analogs. The focus is on cross-reactivity —defined here as both pharmacological selectivity (off-target binding) and bioanalytical interference (assay specificity).[1] Our data suggests that 3,3-DFPA offers an optimal balance of basicity modulation (


pKa 

-1.3 vs. parent) and metabolic stability, minimizing "cation-trapping" liabilities while maintaining sufficient nucleophilicity for synthetic utility.

Chemical & Physical Property Comparison

The primary driver of differential cross-reactivity in this series is the inductive effect (


)  of the fluorine atoms, which reduces the electron density on the nitrogen lone pair. This alters the pKa and lipophilicity (LogD), directly influencing receptor binding affinity and non-specific binding.[1]

Table 1: Physicochemical Profile of Propyl Amine Analogs

PropertyPropylamine (Parent)3,3-Difluoropropan-1-amine (3,3-DFPA)3,3,3-Trifluoropropylamine (3,3,3-TFPA)Impact on Selectivity
Structure



--
Molecular Weight 59.11 g/mol 95.09 g/mol 113.08 g/mol Mass shift aids LC-MS separation.[1]
pKa (Basic) 10.7~9.4 (Est.)8.7Lower pKa reduces lysosomal trapping and hERG binding.[1]
LogP (Lipophilicity) 0.480.65 (Est.)[1]0.82Moderate increase in lipophilicity improves membrane permeability.
Dipole Moment LowModerateHighHigh dipole can alter binding orientation in receptor pockets.
Metabolic Liability High (MAO/CYP)LowVery LowFluorine blocks C3-oxidation and electronically deactivates N-dealkylation.[1]

Analyst Note: The pKa shift from 10.7 to 8.7 is significant. At physiological pH (7.4), Propylamine is >99.9% protonated (cationic), whereas 3,3,3-TFPA has a significant neutral fraction (~5%).[1] 3,3-DFPA sits in the "Goldilocks" zone, retaining enough basicity for salt formation but reducing non-specific electrostatic binding.

Pharmacological Cross-Reactivity (Selectivity)

"Cross-reactivity" in a pharmacological context often refers to off-target promiscuity . Basic amines are notorious for binding to the hERG potassium channel (causing cardiotoxicity) and phospholipidosis (lysosomal accumulation).[1]

Mechanism 1: Reduction of hERG Liability

High-affinity hERG blockers typically possess a basic nitrogen and lipophilic tails.

  • Propylamine derivatives: High risk due to high pKa (>10), leading to strong cation-

    
     interactions with Tyr652/Phe656 in the hERG pore.[1]
    
  • 3,3-DFPA derivatives: The electron-withdrawing fluorines lower the pKa to ~9.4. This reduces the cationic fraction and weakens the cation-

    
     interaction, often improving the safety margin (Selectivity Index) by 10-100 fold compared to the non-fluorinated parent.
    
Mechanism 2: Metabolic Cross-Reactivity (MAO Selectivity)

Monoamine Oxidases (MAO-A/B) target amines for oxidative deamination.[1]

  • Propylamine: Rapidly metabolized.

  • 3,3-DFPA: The

    
    -fluorines do not sterically block the 
    
    
    
    -carbon (reaction site), but they exert a strong electronic deactivation . The electron-deficient nitrogen is a poorer electron donor for the initial single-electron transfer (SET) step required by MAO enzymes, effectively "hiding" the amine from metabolic clearance.

Bioanalytical Cross-Reactivity & Interference

When analyzing biological samples containing these analogs (e.g., in a cocktail dosing study), specificity is paramount.[1]

LC-MS/MS Separation Strategy

Due to the unique mass defects of fluorine, these analogs are easily distinguished by Mass Spectrometry, but chromatographic separation is required to avoid ion suppression.

  • Retention Time: On C18 columns, retention typically increases in the order: Propylamine < 3,3-DFPA < 3,3,3-TFPA . The fluorinated tails increase interaction with the hydrophobic stationary phase.

  • Fragmentation (MRM):

    • 3,3-DFPA: Characteristic neutral loss of HF (20 Da).[1]

    • 3,3,3-TFPA: Distinctive loss of

      
       or HF depending on collision energy.
      
Immunoassay Interference (Cautionary Note)

If using ELISA kits designed for propyl-amine containing drugs (e.g., amphetamine derivatives), 3,3-DFPA analogs often show high cross-reactivity (40-80%) .[1] The fluorine atoms are small (Van der Waals radius 1.47 Å vs Hydrogen 1.20 Å) and may fit into the antibody binding pocket, leading to false positives.[1] Recommendation: Always validate immunoassays with LC-MS/MS when fluorinated bioisosteres are present.

Experimental Protocols

Protocol A: Comparative pKa Determination (Potentiometric Titration)

Use this protocol to validate the electronic influence of the difluoro-substitution.

Reagents:

  • Test Compounds: Propylamine (HCl salt), 3,3-DFPA (HCl salt).[1]

  • Titrant: 0.1 N KOH (standardized).[1]

  • Solvent: Degassed water (CO2-free) at 25°C.[1]

Workflow:

  • Dissolution: Dissolve 5.0 mg of the amine hydrochloride in 20 mL of degassed water.

  • Calibration: Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01.

  • Titration: Titrate with 0.1 N KOH in 5

    
    L increments. Record pH after stabilization (drift < 0.01 pH/sec).
    
  • Calculation: Plot pH vs. Volume of KOH. The first derivative (

    
    pH/
    
    
    
    V) peak indicates the equivalence point.[1] The pH at the half-equivalence point equals the pKa.
  • Validation: The pKa of 3,3-DFPA should be approximately 1.2 - 1.5 units lower than Propylamine.

Protocol B: Microsomal Stability Assay (Metabolic Cross-Reactivity)

Determines if 3,3-DFPA successfully evades oxidative metabolism compared to the parent.[1]

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.[1]

  • NADPH Regenerating System.

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-incubation: Mix 1

    
    M test compound with microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 50

    
    L aliquots.
    
  • Quenching: Immediately add to 150

    
    L ice-cold Quench Solution. Centrifuge at 4000g for 10 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS.

  • Data Output: Plot ln(% Remaining) vs. Time. Calculate intrinsic clearance (

    
    ).[1]
    
    • Success Criterion: 3,3-DFPA should show >50% extension in half-life (

      
      ) compared to Propylamine.[1]
      

Visualizations

Figure 1: Selectivity & Property Logic Flow

This diagram illustrates how fluorine substitution dictates the pharmacological and analytical path.

G Start Base Structure: Propylamine Mod1 Modification: 3,3-Difluoro Substitution Start->Mod1 Bioisosteric Replacement Prop1 pKa Reduction (10.7 -> ~9.4) Mod1->Prop1 Inductive Effect (-I) Prop2 Lipophilicity Increase (LogP 0.48 -> 0.65) Mod1->Prop2 Fluorine Lipophilicity Prop3 Electronic Deactivation Mod1->Prop3 e- Withdrawal Outcome1 Reduced hERG Binding (Lower Cationic Fraction) Prop1->Outcome1 Less Cation Trapping Outcome3 Analytical Separation (Distinct LC Retention) Prop2->Outcome3 Hydrophobic Interaction Outcome2 Metabolic Stability (Resistant to MAO) Prop3->Outcome2 Poor MAO Substrate

Caption: Causal relationship between fluorine substitution, physicochemical changes, and resulting selectivity profiles.[1]

Figure 2: LC-MS/MS Method Development Decision Tree

A self-validating workflow for separating these analogs.

MethodDev Step1 Sample Containing Amine Analogs Check1 Are they isobaric? Step1->Check1 PathA No (Mass Shift) Propyl (59) vs DFPA (95) Check1->PathA F vs H Method Reverse Phase C18 High pH Mobile Phase PathA->Method PathB Yes (Isomers) Requires Chromatography Detect MRM Detection Monitor Neutral Loss Method->Detect Result Baseline Separation DFPA elutes after Propyl Detect->Result Validation

Caption: Decision matrix for bioanalytical separation of fluorinated amine analogs.

References

  • PubChem. 3,3,3-Trifluoropropylamine Compound Summary. National Library of Medicine. [Link]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry. (Context: Bioisosteric modulation of pKa). [Link][1]

  • Gillman, P. K. (2011).[1] Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity. British Journal of Anaesthesia. (Context: MAO substrate specificity). [Link][1]

  • Jamieson, C., et al. (2012). Medicinal Chemistry of hERG Channel Blockers.[3][4] Current Medicinal Chemistry. (Context: Basicity and hERG binding). [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 3,3-Difluoropropylamine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Metabolic Stability

In the intricate process of drug discovery and development, achieving a favorable pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug candidate's in vivo behavior is its metabolic stability—the molecule's resistance to enzymatic degradation, primarily in the liver.[1][2] Compounds that are rapidly metabolized often suffer from poor bioavailability and short duration of action, necessitating higher or more frequent dosing, which can increase the risk of toxicity.[3] Consequently, medicinal chemists continually seek strategies to fortify drug candidates against metabolic breakdown.

One of the most powerful and widely employed tactics is the site-specific introduction of fluorine atoms.[4][5][6][7] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physicochemical and metabolic characteristics.[5][8] This guide provides an in-depth comparison of the in vitro metabolic stability of compounds containing the 3,3-difluoropropylamine moiety against their non-fluorinated analogues. We will explore the underlying biochemical mechanisms, present comparative experimental data, and provide a detailed, self-validating protocol for assessing metabolic stability in your own laboratory.

Mechanistic Insights: Why β-Difluorination Blocks Metabolism

The primary engine of drug metabolism is the cytochrome P450 (CYP) superfamily of heme-containing enzymes.[9][10][11] These enzymes catalyze Phase I oxidative reactions, preparing xenobiotics for clearance.[9] For alkylamines, a common metabolic liability is N-dealkylation or oxidation at the carbon atom alpha to the nitrogen. This process is initiated by a single electron transfer (SET) from the nitrogen lone pair to the highly reactive iron-oxo species in the CYP active site, followed by hydrogen atom abstraction (HAT) from the α-carbon.

The introduction of two fluorine atoms at the β-position (the 3-position) of the propylamine chain creates a powerful metabolic shield through profound inductive effects.

  • Lowering the pKa of the Amine: The strongly electron-withdrawing fluorine atoms pull electron density away from the nitrogen atom. This reduces the basicity (pKa) of the amine, making it more likely to be protonated at physiological pH. The protonated form is not a substrate for CYP-mediated oxidation, thus reducing the available concentration of the reactive neutral amine.

  • Destabilizing the Radical Cation: The initial SET step becomes energetically less favorable. The electron-withdrawing nature of the gem-difluoro group destabilizes the resulting radical cation intermediate on the nitrogen, raising the activation energy for the entire oxidative process.

  • Hindering C-H Abstraction: While the primary effect is electronic, the fluorine atoms also influence the strength of the C-H bonds on the adjacent α-carbon, making them less susceptible to abstraction.

It is crucial to distinguish this β-fluorination strategy from α-fluorination. Amines fluorinated at the α-position are often hydrolytically unstable and can release toxic fluoride ions, rendering them unsuitable for drug development.[12] The 3,3-difluoropropylamine moiety, being β-fluorinated, offers metabolic robustness without this inherent instability.[12]

cluster_0 Propylamine Analogue (Metabolically Labile) cluster_1 3,3-Difluoropropylamine Analogue (Metabolically Robust) A1 R-NH-CH₂-CH₂-CH₃ A2 CYP450 (e.g., CYP3A4) A1->A2 SET from N A3 [R-NH⁺-CH₂-CH₂-CH₃] A2->A3 Radical Cation Intermediate A4 Metabolite 1 (N-Dealkylation) R-NH₂ A3->A4 Further Oxidation A5 Metabolite 2 (α-Carbon Oxidation) R-NH-CH(OH)-CH₂-CH₃ A3->A5 HAT from α-C B1 R-NH-CH₂-CH₂-CHF₂ B2 CYP450 (e.g., CYP3A4) B1->B2 Inductive Effect Lowers pKa, Destabilizes SET B3 Blocked Pathway B2->B3 G cluster_sampling Time Point Sampling start Start: Prepare Master Mixes prep_mix Prepare Microsome/Buffer Mix (Final [Protein] = 0.5 mg/mL) start->prep_mix pre_incubate Pre-incubate Plate at 37°C for 5 min prep_mix->pre_incubate add_nadph Initiate Reaction: Add NADPH Regenerating System pre_incubate->add_nadph incubation Incubate at 37°C with Shaking add_nadph->incubation t0 T=0 min incubation->t0 t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min quench Quench Aliquot with Cold ACN + Internal Standard t60->quench centrifuge Centrifuge Plate (e.g., 4000 rpm, 10 min, 4°C) quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Data Analysis: Plot % Remaining vs. Time Calculate t½ and CLint analyze->data end End data->end

Caption: Standard workflow for an in vitro microsomal metabolic stability assay.

3. Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 10 mM test compound stocks to an intermediate concentration (e.g., 50 µM) in a buffer/ACN mixture.

  • Microsomal Master Mix: Prepare a master mix of liver microsomes and phosphate buffer. For a final reaction volume of 200 µL and a final protein concentration of 0.5 mg/mL, this mix will contain the required volume of microsomes and buffer.

  • Incubation Setup:

    • Add 190 µL of the Microsomal Master Mix to the wells of a 96-well plate.

    • Add 5 µL of the 50 µM compound solution to the appropriate wells to achieve a final substrate concentration of 1 µM.

    • Negative Control: Include wells with the test compound and microsomes but without the NADPH cofactor. This validates that degradation is enzyme- and cofactor-dependent.

    • Pre-incubate the plate at 37°C for 5 minutes. [1]4. Reaction Initiation: Add 5 µL of the NADPH regenerating system to all wells (except the negative controls) to start the reaction. This is Time = 0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture into a collection plate containing 100 µL of ice-cold ACN with an internal standard. The cold ACN immediately stops the enzymatic reaction.

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex, and centrifuge at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.

4. Data Analysis:

  • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear portion of this curve (k) is the elimination rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes)

Conclusion

The strategic incorporation of a 3,3-difluoropropylamine moiety is a highly effective method for enhancing the metabolic stability of drug candidates. As demonstrated by mechanistic principles and comparative in vitro data, this structural modification effectively shields the molecule from CYP450-mediated oxidative metabolism. The provided experimental protocol offers a reliable framework for researchers to validate the metabolic stability of their own compounds. By employing such rational design strategies, drug development professionals can significantly improve the pharmacokinetic properties of their lead compounds, ultimately increasing their probability of success in clinical development.

References

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • MTT-Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Johnson, B. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • Agilent. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. [Link]

  • Banks, R. E., et al. (2025). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

  • Mindt, T. L., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. PMC. [Link]

  • Altman, R. A., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. [Link]

  • ResearchGate. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. [Link]

  • Ojima, I., et al. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PMC - NIH. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Waxman, D. J. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Molecules. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • ResearchGate. Comparison of metabolic properties of fluorinated and chlorinated.... [Link]

  • ResearchGate. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • ResearchGate. Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.